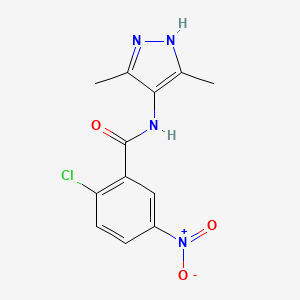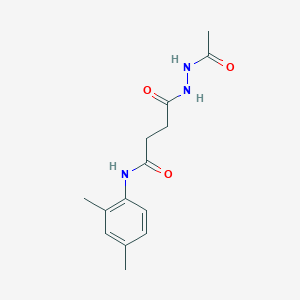
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide
Übersicht
Beschreibung
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide is a chemical compound with a molecular formula of C12H11ClN4O3. It is commonly referred to as "CDN" and has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
CDN acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. By inhibiting PARP activity, CDN can induce cell death in cancer cells and reduce inflammation in a variety of disease models. In addition, CDN has been shown to activate the Nrf2/Keap1 pathway, which regulates cellular antioxidant defenses and may have neuroprotective effects.
Biochemical and Physiological Effects:
CDN has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, CDN induces apoptosis and inhibits cell proliferation. In models of inflammation, CDN reduces cytokine production and immune cell infiltration. In neurodegenerative disease models, CDN has been shown to protect against oxidative stress and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
CDN is a highly potent and specific inhibitor of PARP, making it a valuable tool compound for studying the role of PARP in disease pathology. However, its high potency can also make it difficult to work with in certain experimental settings. In addition, CDN can be toxic to cells at high concentrations, which can limit its use in certain assays.
Zukünftige Richtungen
There are many potential future directions for research on CDN. One area of interest is the development of CDN-based therapeutics for cancer and inflammation. Another area of interest is the use of CDN as a tool compound to study the role of PARP and other enzymes involved in DNA repair and cell death pathways. Finally, there is interest in exploring the potential neuroprotective effects of CDN in models of neurodegenerative disease.
Wissenschaftliche Forschungsanwendungen
CDN has shown promise as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Its ability to inhibit the activity of certain enzymes involved in these processes has been the subject of extensive research. In addition, CDN has been used as a tool compound to study the role of these enzymes in disease pathology.
Eigenschaften
IUPAC Name |
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-6-11(7(2)16-15-6)14-12(18)9-5-8(17(19)20)3-4-10(9)13/h3-5H,1-2H3,(H,14,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXJCMMHPQQAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)propanoic acid](/img/structure/B3921453.png)
![(2,5-dioxodihydroimidazo[4,5-d]imidazole-1,3,4,6(2H,5H)-tetrayl)tetrakis(methylene) tetraacetate](/img/structure/B3921462.png)
![5-imino-2-isopropyl-6-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921472.png)
![(1S*,4S*)-2-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B3921475.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-(2-methylphenyl)urea](/img/structure/B3921484.png)
![2-(4-chlorophenyl)-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3921494.png)
![5-imino-2-isopropyl-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921504.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(2-methoxyphenoxy)-1-methylethyl]acetamide](/img/structure/B3921506.png)
![N'-{[2-(2-chloro-6-fluorophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3921508.png)
![N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3921514.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B3921525.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B3921543.png)
![4-(2-ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3921545.png)